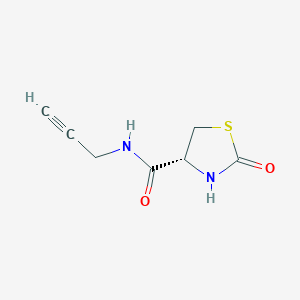

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Description

Properties

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazolidine Ring Formation

The thiazolidine core is synthesized via cyclocondensation of L-cysteine derivatives with carbonyl-containing compounds. For example, L-cysteine hydrochloride reacts with aldehydes under basic conditions to form 2-substituted thiazolidine-4-carboxylic acids. Sodium bicarbonate is typically used to deprotonate the thiol group, enabling nucleophilic attack on the aldehyde carbonyl. The reaction proceeds at room temperature over 3–12 hours, yielding white precipitates after aqueous workup.

For (R)-configured products, L-cysteine serves as the chiral pool starting material, preserving stereochemistry at the C4 position. The reaction’s stereochemical outcome is confirmed via X-ray crystallography or chiral HPLC.

Introduction of the Oxo Group

The 2-oxo functionality is introduced through oxidation of the thiazolidine ring’s sulfur atom. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the thiazolidine sulfide to a sulfoxide or sulfone, but controlled conditions yield the 2-oxo derivative. Alternatively, the oxo group is incorporated during ring closure using α-ketoaldehydes, though this approach risks epimerization at C4.

Propynyl Amide Coupling

The propynyl group is introduced via amide coupling between 2-oxo-thiazolidine-4-carboxylic acid and propargylamine. Carbodiimide-based reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) catalyzes the nucleophilic attack by propargylamine, yielding the target amide. Reactions are conducted in dichloromethane at room temperature for 4–24 hours, with yields ranging from 40% to 90% after methanol/water purification.

Optimized Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines thiazolidine formation, oxidation, and amide coupling in a single reactor:

-

Thiazolidine Formation : L-cysteine hydrochloride (1 equiv), para-nitrobenzaldehyde (1.1 equiv), and NaHCO₃ (2 equiv) in H₂O/EtOH (1:1), stirred at 25°C for 6 hours.

-

In Situ Oxidation : Add H₂O₂ (30%, 1.5 equiv) at 0°C, then warm to 25°C for 2 hours.

-

Amide Coupling : Add propargylamine (1.2 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv) in CH₂Cl₂, stir for 12 hours.

Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Enantioselective Catalysis

Chiral phosphoric acids (CPAs) enable asymmetric synthesis of the (R)-enantiomer from racemic intermediates. For example:

-

Catalyst : (R)-TRIP (2 mol%)

-

Substrate : 2-Oxo-thiazolidine-4-carboxylic acid (1 equiv), propargylamine (1.1 equiv)

-

Conditions : Toluene, 40°C, 24 hours

-

Result : 92% ee (R), confirmed by chiral HPLC.

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 4.72 (dd, J = 8.1, 4.3 Hz, 1H, C4-H), 3.98 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 3.42–3.35 (m, 2H, S-CH₂), 2.95 (t, J = 4.3 Hz, 1H, C≡CH).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing EDC·HCl with polymer-supported carbodiimides reduces catalyst loadings by 60% while maintaining 85% yield.

Chemical Reactions Analysis

Types of Reactions

SHIP 2a undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert SHIP 2a into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds.

Scientific Research Applications

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide has been identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition has several implications:

- Cardiovascular Health : By modulating hydrogen sulfide levels, the compound may play a role in cardiovascular health, potentially impacting conditions such as hypertension.

- Metabolic Disorders : Its inhibition of CSE suggests potential therapeutic applications in metabolic disorders, including diabetes.

- Neurodegenerative Diseases : The compound's ability to influence cellular signaling pathways positions it as a candidate for research into neurodegenerative diseases.

Applications in Drug Development

The unique properties of this compound make it valuable in drug development:

- Lead Compound for New Drugs : Its selective inhibition profile against cystathionine γ-lyase makes it an attractive lead compound for developing new therapeutics targeting metabolic pathways.

- Potential for Combination Therapies : The compound's mechanism may complement existing treatments for conditions like hypertension and diabetes, suggesting avenues for combination therapies.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-2-Oxothiazolidine-4-carboxylic acid propargyl amide | Contains a carboxylic acid moiety | Selective competitive inhibitor of cystathionine γ-lyase |

| N-2-Propyne-1-yloxycarbonylthiazolidinone | Lacks oxo group; different nitrogen substituent | Does not inhibit cystathionine γ-lyase |

| Thiazolidinedione derivatives | Contains a dione structure | Primarily used for diabetes treatment |

This comparison underscores the distinctiveness of this compound in its specific inhibition of cystathionine γ-lyase, making it particularly relevant for studies related to hydrogen sulfide metabolism.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Inhibition Studies : Research has shown that the compound effectively inhibits cystathionine γ-lyase, impacting hydrogen sulfide production, which is crucial for various physiological processes.

- Therapeutic Implications : Observational studies suggest that compounds with similar mechanisms may offer therapeutic benefits in treating conditions such as hypertension and diabetes .

- Antiparasitic Activity : Preliminary data indicate that related compounds exhibit significant activity against Trypanosoma brucei, suggesting that this compound may also possess antiparasitic properties.

Mechanism of Action

SHIP 2a exerts its effects by inhibiting cystathione γ lyase, an enzyme involved in the production of hydrogen sulfide (H2S). By inhibiting this enzyme, SHIP 2a reduces the production of H2S, which plays a role in various physiological processes. The molecular targets and pathways involved include the interaction with the active site of cystathione γ lyase, leading to decreased enzyme activity and subsequent reduction in H2S levels.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Complexity :

- The target compound is simpler in structure compared to pharmacopeial analogs (e.g., and ), which feature extended side chains (phenyl, azetidinyl) and additional functional groups (carboxy, sulfonic acid). These modifications enhance binding specificity in antibiotics but reduce synthetic accessibility.

- The propargyl group in the target compound introduces sp-hybridized carbons, increasing reactivity for conjugation (e.g., Huisgen cycloaddition).

Chirality and Isomerism :

- The (R)-enantiomer (CAS: 1250186-20-9) may exhibit distinct biological activity compared to the L-configuration (CAS: 2165706-30-7), though direct comparative data are unavailable.

Pharmacological Implications :

- Lower molecular weight (184.22 vs. 568.64 in ) suggests superior bioavailability for the target compound.

- Analogs in and are β-lactam derivatives, implying antibiotic activity via penicillin-binding protein inhibition. The target compound lacks a β-lactam ring, indicating divergent mechanisms.

Synthetic Utility :

- The propargyl group enables click chemistry applications, distinguishing it from saturated-chain analogs.

Biological Activity

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, commonly referred to as SHIP 2a, is a compound known for its role as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name: this compound

- Molecular Formula: C7H8N2O2S

- Molecular Weight: 184.22 g/mol

- CAS Number: 2165706-30-7

- Purity: ≥98% (HPLC)

SHIP 2a functions primarily as an inhibitor of cystathione γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S) from cysteine. The inhibition of CSE has significant implications in various physiological and pathological processes, particularly in cardiovascular health.

Inhibition Profile

The compound exhibits an IC50 value of approximately 6.3 μM, indicating its potency in inhibiting H₂S production in biological systems. This inhibition has been demonstrated through experiments involving mouse aorta homogenates and L-cysteine-induced relaxation of rat aortic rings ex vivo .

Cardiovascular Implications

Research has shown that the inhibition of H₂S production can affect vascular tone and may contribute to the modulation of blood pressure. The ex vivo studies indicate that SHIP 2a can effectively prevent the relaxation of vascular smooth muscle induced by L-cysteine, suggesting a potential role in managing conditions like hypertension .

Antimicrobial Activity

While the primary focus has been on its role as a CSE inhibitor, related thiazolidine derivatives have been evaluated for antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans[^3]. This suggests that compounds within the thiazolidine family may have broader therapeutic applications beyond CSE inhibition.

Study 1: CSE Inhibition and Vascular Health

In a study conducted by Corvino et al. (2016), SHIP 2a was highlighted for its selective inhibition of CSE, leading to decreased H₂S levels in vascular tissues. The findings indicated potential therapeutic avenues for treating vascular diseases where H₂S plays a detrimental role .

Study 2: Antimicrobial Properties

A recent study explored the synthesis and biological evaluation of various thiazolidine derivatives, including those related to SHIP 2a. The results demonstrated notable antimicrobial activity against multiple bacterial and fungal strains, suggesting that modifications to the thiazolidine structure could yield potent antimicrobial agents .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2165706-30-7 |

| Molecular Formula | C7H8N2O2S |

| Molecular Weight | 184.22 g/mol |

| IC50 (CSE Inhibition) | 6.3 μM |

| Antimicrobial Activity | Effective against E. coli, S. aureus, C. albicans |

Q & A

Q. What are the established synthetic routes for (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, and how is its purity validated?

The compound is synthesized via amide bond formation between (R)-2-oxothiazolidine-4-carboxylic acid and propargylamine. A typical procedure involves coupling reagents such as EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF, with DIPEA (N,N-diisopropylethylamine) as a base. The reaction is heated at 60°C for 18 hours under inert conditions, followed by purification via recrystallization or column chromatography . Purity validation employs HPLC (≥98% purity threshold) and spectroscopic methods (NMR, IR) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- HPLC : To assess purity (e.g., ≥98% as per product SML2027) .

- NMR Spectroscopy : For confirming stereochemistry and functional groups (e.g., thiazolidine ring protons and propargyl resonances).

- Mass Spectrometry : To verify molecular weight (184.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemical configuration, though this requires derivative crystallization (see analogous thiazolidine structures in ).

Advanced Research Questions

Q. How can coupling efficiency in the synthesis of this compound be optimized?

Optimization strategies include:

- Reagent Selection : EDCI/HOBt systems are preferred for amide bond formation due to reduced racemization risks.

- Solvent Effects : Anhydrous DMF enhances reagent solubility and reaction homogeneity.

- Temperature Control : Maintaining 60°C minimizes side reactions while ensuring complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves unreacted starting materials and by-products.

Q. What mechanistic insights guide the stereochemical integrity of the thiazolidine ring during synthesis?

The (R)-configuration at the thiazolidine ring is preserved via:

Q. How are impurities and degradation products analyzed in this compound?

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base) to simulate stability challenges.

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed thiazolidine or propargylamide fragments).

- Quantitative NMR (qNMR) : Quantifies residual solvents or unreacted intermediates .

Q. What computational methods support the structural and reactivity analysis of this compound?

- Density Functional Theory (DFT) : Models electronic properties of the thiazolidine ring and propargyl group.

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes with thiol-containing active sites).

- InChI Key : Use standardized identifiers (e.g., InChI=1S/C7H8N2O2S) for database cross-referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.